(2E)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylprop-2-enamide is a complex organic compound that features a combination of aromatic rings, an oxadiazole ring, and an enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylprop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure can be exploited to create materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (2E)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The oxadiazole ring and the enamide group can interact with enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: This compound is used as a chemical intermediate in various reactions and shares some structural similarities with (2E)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylprop-2-enamide.
Acetylacetone: Another compound with similar reactivity, often used in organic synthesis.
Uniqueness
What sets this compound apart is its combination of an oxadiazole ring and an enamide group, which provides unique reactivity and potential for diverse applications. This structural uniqueness allows it to interact with a wider range of molecular targets compared to simpler compounds like ethyl acetoacetate or acetylacetone.
Properties
Molecular Formula |
C20H19N3O4 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
(E)-N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C20H19N3O4/c1-25-16-10-9-15(12-17(16)26-2)20-22-19(27-23-20)13-21-18(24)11-8-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,21,24)/b11-8+ |
InChI Key |
AJUAZFQCUBKVBC-DHZHZOJOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)/C=C/C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)C=CC3=CC=CC=C3)OC |
Origin of Product |
United States |
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